

(S)-3-(1-Aminoethyl)phenol: A Comprehensive Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(S)-3-(1-Aminoethyl)phenol**, a key chiral intermediate in the pharmaceutical industry. This document details its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its role in the production of the Alzheimer's disease therapeutic, Rivastigmine. Detailed experimental protocols and visual diagrams of key processes are included to support researchers in drug development and manufacturing.

Physicochemical and Spectroscopic Data

(S)-3-(1-Aminoethyl)phenol is a chiral aromatic amine essential for the synthesis of various active pharmaceutical ingredients (APIs).^{[1][2]} Its enantiomeric purity is critical for the efficacy of the final drug product.^[3]

Physical and Chemical Properties

A summary of the key physicochemical properties of **(S)-3-(1-Aminoethyl)phenol** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO	[4][5]
Molecular Weight	137.18 g/mol	[4][5]
CAS Number	123982-81-0	[3]
Appearance	White or light brown crystalline powder	[3]
Boiling Point	266.3 °C at 760 mmHg	[6]
Density	1.096 g/cm ³	[3]
Flash Point	114.9 °C	[3]
Refractive Index	1.572	[3]
Purity	≥ 97%	[3]
Storage	2-8°C, protected from light	[6]

Spectroscopic Data

The structural elucidation of **(S)-3-(1-Aminoethyl)phenol** is confirmed through various spectroscopic techniques.

¹H NMR (Proton NMR) Data

A representative ¹H NMR spectrum of a similar phenol compound shows characteristic peaks for aromatic protons in the range of δ 6.5-7.5 ppm. The methine proton (CH) adjacent to the amino group and the methyl protons (CH₃) would appear further upfield. Specific assignments for **(S)-3-(1-Aminoethyl)phenol** are detailed in Table 2.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H	6.6 - 7.2	m	-
-OH	~5.0	br s	-
-CH(NH ₂)	~4.1	q	~6.6
-NH ₂	~1.5 - 2.0	br s	-
-CH ₃	~1.3	d	~6.6

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Expected chemical shifts are summarized in Table 3. Aromatic carbons typically resonate between 110-160 ppm.

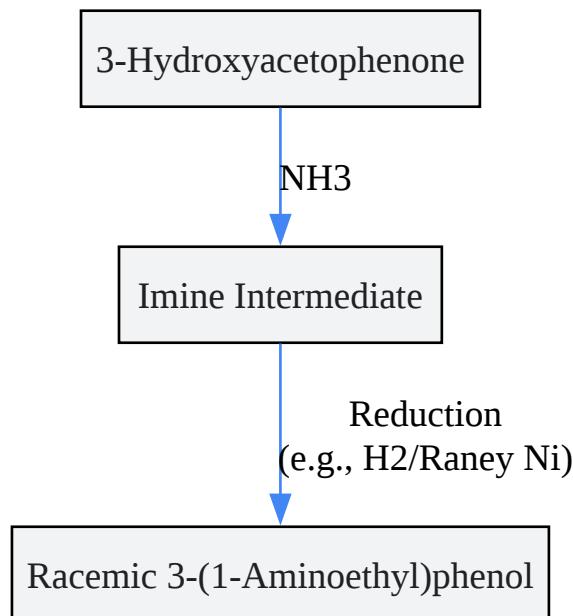
Carbon	Chemical Shift (δ , ppm)
C-OH (ipso)	~157
Aromatic C-H	~113-130
Aromatic C-C(H)N	~148
-CH(NH ₂)	~50
-CH ₃	~25

IR (Infrared) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are listed in Table 4.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenol)	3200-3600	Broad
N-H stretch (amine)	3300-3500	Medium
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-2960	Medium
C=C stretch (aromatic)	1450-1600	Medium
C-O stretch (phenol)	1200-1260	Strong

Mass Spectrometry (MS) Data


Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak $[M]^+$ would be observed at $m/z = 137$. A common fragmentation would be the loss of the methyl group, resulting in a fragment at $m/z = 122$.

Synthesis and Chiral Resolution

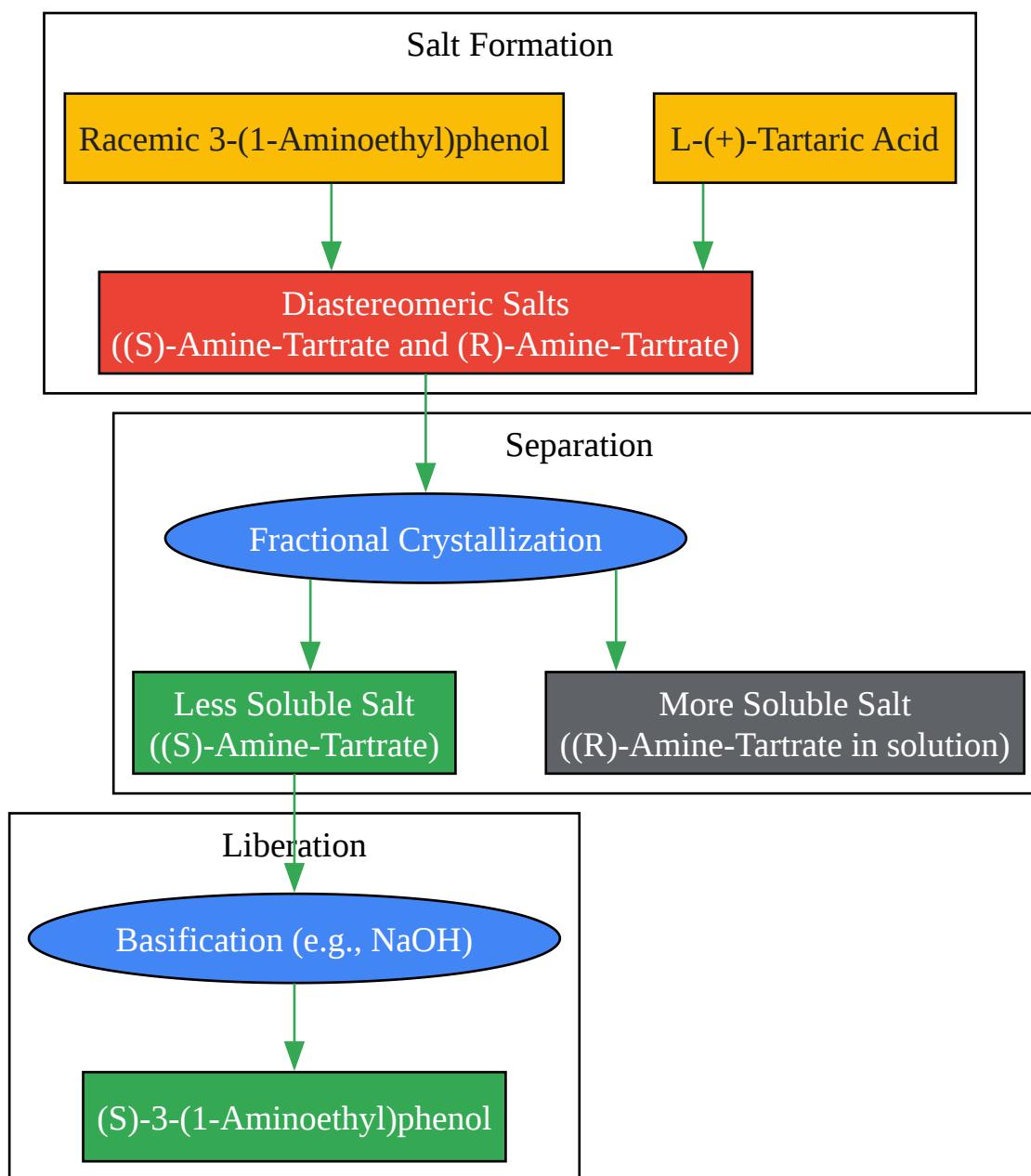
The synthesis of enantiomerically pure **(S)-3-(1-Aminoethyl)phenol** is a critical step in the manufacturing of several pharmaceuticals. The most common industrial approach involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-(1-Aminoethyl)phenol

A common method for the synthesis of the racemic compound is the reductive amination of 3-hydroxyacetophenone.

[Click to download full resolution via product page](#)

Synthesis of Racemic 3-(1-Aminoethyl)phenol.


Chiral Resolution using L-(+)-Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of 3-(1-Aminoethyl)phenol

- **Dissolution:** Dissolve racemic 3-(1-aminoethyl)phenol (1 equivalent) in a suitable solvent, such as methanol or ethanol.
- **Salt Formation:** To this solution, add a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent.
- **Crystallization:** Stir the mixture at room temperature to induce crystallization of the less soluble diastereomeric salt, **(S)-3-(1-aminoethyl)phenol-L-tartrate**. The crystallization process can be aided by cooling the mixture.
- **Isolation:** Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

- Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free **(S)-3-(1-aminoethyl)phenol**.
- Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched **(S)-3-(1-Aminoethyl)phenol**. The enantiomeric excess can be determined by chiral HPLC.

[Click to download full resolution via product page](#)

Chiral Resolution Workflow.

Application in the Synthesis of Rivastigmine

(S)-3-(1-Aminoethyl)phenol is a crucial precursor for the synthesis of (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, commercially known as Rivastigmine. Rivastigmine

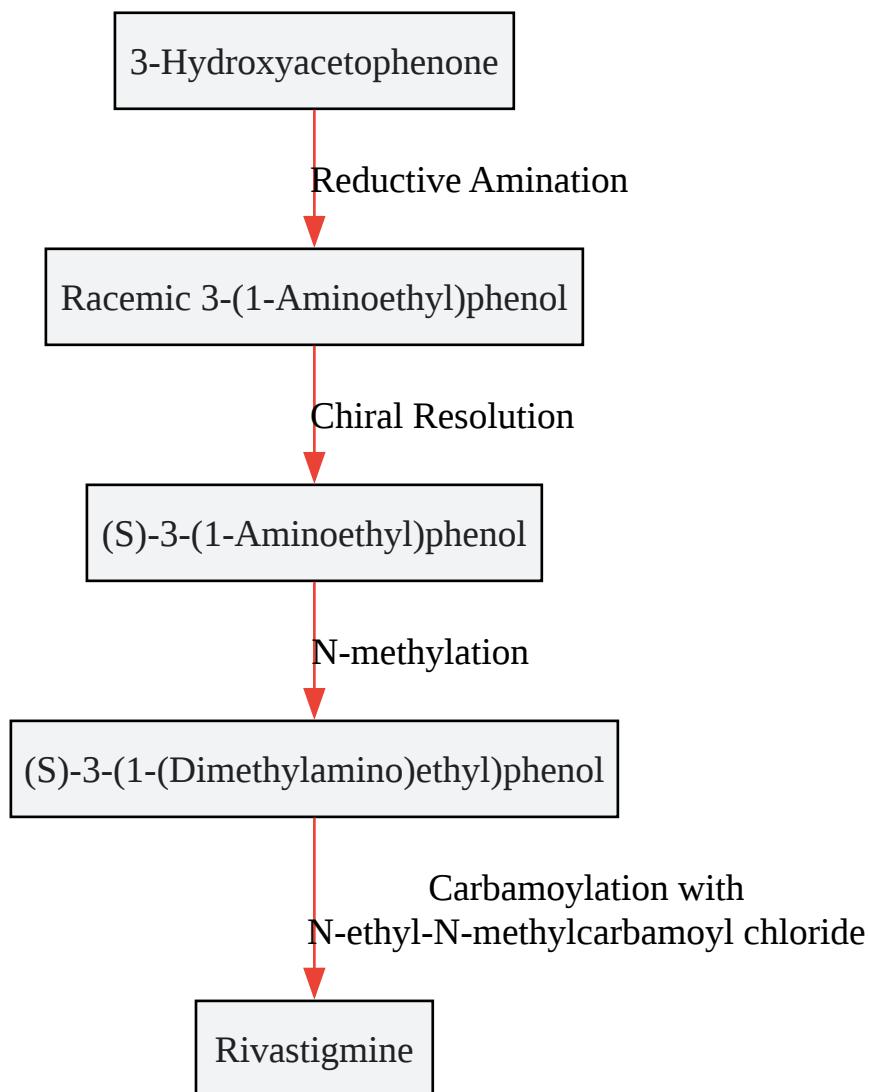
is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.

Synthesis of (S)-3-(1-(Dimethylamino)ethyl)phenol

The synthesis of this intermediate involves the N-methylation of **(S)-3-(1-Aminoethyl)phenol**.

Experimental Protocol: N-methylation of **(S)-3-(1-Aminoethyl)phenol**

- Reaction Setup: In a reaction vessel, dissolve **(S)-3-(1-Aminoethyl)phenol** (1 equivalent) in a suitable solvent such as methanol.
- Methylation: Add formaldehyde (excess, e.g., 2.2 equivalents) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or perform catalytic hydrogenation in the presence of formaldehyde.
- Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
- Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-3-(1-(dimethylamino)ethyl)phenol.


Synthesis of Rivastigmine

The final step in the synthesis of Rivastigmine is the carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol.

Experimental Protocol: Synthesis of Rivastigmine

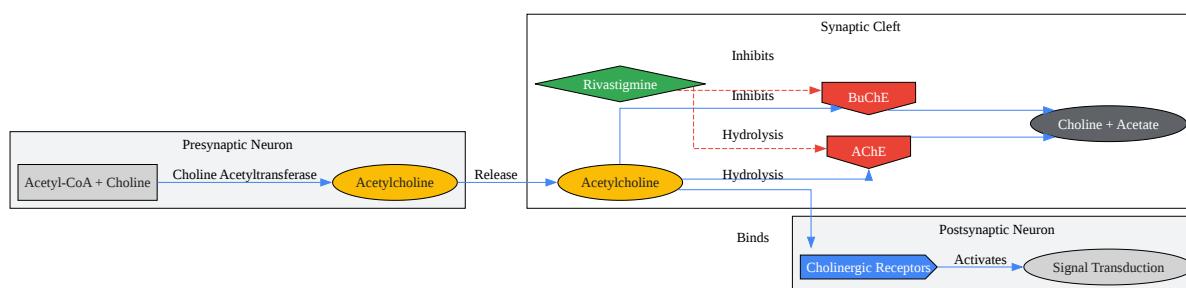
- Reaction Setup: Dissolve (S)-3-(1-(dimethylamino)ethyl)phenol (1 equivalent) in an inert solvent such as toluene or tetrahydrofuran under an inert atmosphere.
- Carbamoylation: Add a base (e.g., sodium hydride or pyridine) to the solution, followed by the dropwise addition of N-ethyl-N-methylcarbamoyl chloride (1-1.2 equivalents).

- Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 110-115°C in toluene) and stir for several hours.
- Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
- Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent.
- Purification: Wash the organic phase, dry it, and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield Rivastigmine.

[Click to download full resolution via product page](#)

Overall Synthetic Pathway to Rivastigmine.

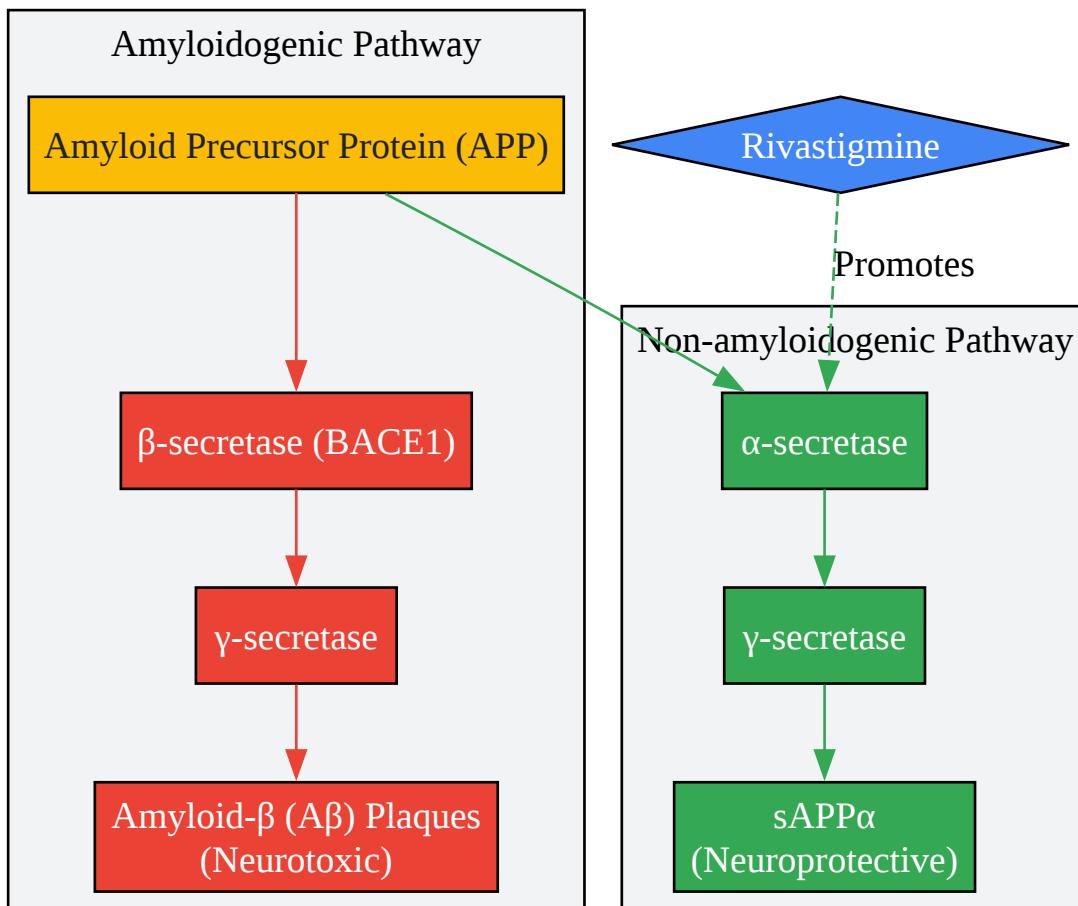
Mechanism of Action of Rivastigmine


Rivastigmine exerts its therapeutic effect in Alzheimer's disease primarily through the inhibition of two key enzymes involved in the breakdown of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[\[1\]](#)

Cholinergic Signaling Pathway in Alzheimer's Disease

In a healthy brain, acetylcholine is released from presynaptic neurons, crosses the synaptic cleft, and binds to postsynaptic receptors, propagating nerve impulses essential for cognitive functions like memory and learning. AChE and BuChE in the synaptic cleft rapidly hydrolyze acetylcholine, terminating the signal. In Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced acetylcholine levels and impaired cognitive function.

Rivastigmine's Dual Inhibition


Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE. By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms.[\[1\]](#)

[Click to download full resolution via product page](#)*Rivastigmine's Mechanism of Action.*

Potential Role in Amyloid Precursor Protein (APP) Processing

Recent research suggests that Rivastigmine may also have a disease-modifying effect by influencing the processing of amyloid precursor protein (APP). It is proposed that Rivastigmine promotes the non-amyloidogenic pathway, where APP is cleaved by α -secretase, leading to the formation of the neuroprotective sAPP α fragment and preventing the formation of neurotoxic amyloid- β plaques.

[Click to download full resolution via product page](#)*Potential Influence of Rivastigmine on APP Processing.*

Conclusion

(S)-3-(1-Aminoethyl)phenol is a fundamentally important chiral intermediate in the pharmaceutical industry, with its primary role being in the synthesis of Rivastigmine. Its stereochemistry is paramount for the biological activity of the final drug product. This guide provides essential data and detailed methodologies to aid researchers and drug development professionals in the synthesis, handling, and application of this key molecule. The understanding of its properties and synthetic routes is crucial for the efficient and scalable production of life-changing medications for neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. (S)-3-(1-Aminoethyl)phenol | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1-Aminoethyl)phenol | C8H11NO | CID 12347986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-3-(1-Aminoethyl)phenol: A Comprehensive Technical Guide for Pharmaceutical Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047527#s-3-1-aminoethyl-phenol-as-a-key-pharmaceutical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com